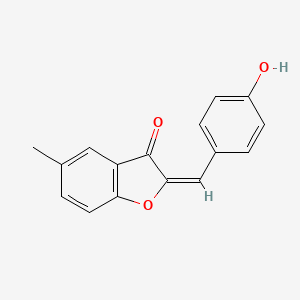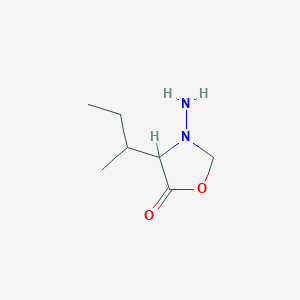
3-Amino-4-(sec-butyl)oxazolidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(sec-butyl)oxazolidin-5-one: is a heterocyclic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of both amino and oxazolidinone functional groups in the molecule makes it a versatile compound in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(sec-butyl)oxazolidin-5-one typically involves the reaction of 1,2-amino alcohols with appropriate reagents. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids . This reaction proceeds under mild conditions and provides good to excellent yields of the target product.
Industrial Production Methods
In industrial settings, the production of oxazolidinones, including this compound, often involves multicomponent reactions. These reactions are advantageous due to their efficiency and ability to produce complex molecules in a single step. Transition metal-catalyzed cascade reactions and extended one-pot asymmetric azaelectrocyclization are also employed in industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-(sec-butyl)oxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Aplicaciones Científicas De Investigación
3-Amino-4-(sec-butyl)oxazolidin-5-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Oxazolidinones, including this compound, are investigated for their antibacterial properties and potential use in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Amino-4-(sec-butyl)oxazolidin-5-one involves its interaction with specific molecular targets. In biological systems, oxazolidinones are known to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth . The compound’s unique structure allows it to interact with various enzymes and receptors, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar structure.
Tedizolid: Another oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.
Spirooxazolidines: Compounds with a spirocyclic structure that exhibit unique biological activities.
Uniqueness
3-Amino-4-(sec-butyl)oxazolidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sec-butyl group provides steric hindrance, affecting its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new pharmaceuticals .
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
3-amino-4-butan-2-yl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C7H14N2O2/c1-3-5(2)6-7(10)11-4-9(6)8/h5-6H,3-4,8H2,1-2H3 |
Clave InChI |
PFOWDWZBNOFQDV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1C(=O)OCN1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Ethoxy-3-phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B12920432.png)

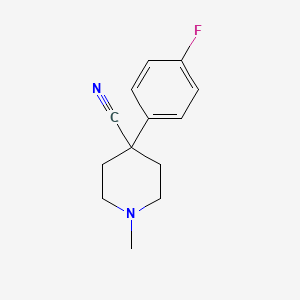

![2,6-Diamino-5-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(1H)-one](/img/structure/B12920465.png)
![3-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione](/img/structure/B12920470.png)
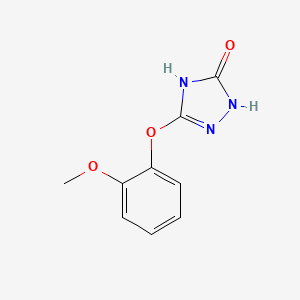
![Imidazo[1,2-a]pyrimidin-5-amine, 7-chloro-N-(phenylmethyl)-](/img/structure/B12920483.png)
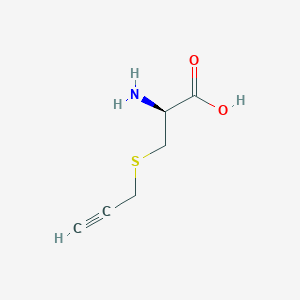
![3-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione](/img/structure/B12920504.png)
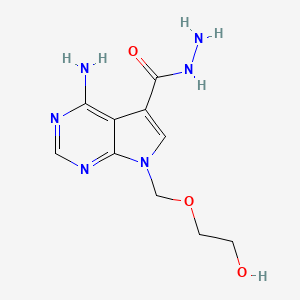
![2-Thiophenecarboxaldehyde, 5-[4-(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]-](/img/structure/B12920510.png)

